molecular formula C6H9N3OS B8614008 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide

3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide

Cat. No.: B8614008
M. Wt: 171.22 g/mol
InChI Key: RTDBCGWSPVIUGB-UHFFFAOYSA-N
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Description

3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is a heterocyclic compound that features an imidazole ring with a thiol group and an amino-oxopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a thiourea compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or water at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can coordinate with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Imidazole-2-thiol: Shares the imidazole-thiol structure but lacks the amino-oxopropyl substituent.

    1-(3-Amino-3-oxopropyl)imidazole: Similar structure but without the thiol group.

Uniqueness: 3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide is unique due to the presence of both the thiol and amino-oxopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not possible with simpler imidazole derivatives.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-(2-sulfanylidene-1H-imidazol-3-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-5(10)1-3-9-4-2-8-6(9)11/h2,4H,1,3H2,(H2,7,10)(H,8,11)

InChI Key

RTDBCGWSPVIUGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=S)N1)CCC(=O)N

Origin of Product

United States

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